

# Chemical properties and structure of sildenafil chlorosulfonyl.

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## Compound of Interest

Compound Name: Sildenafil chlorosulfonyl

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## Sildenafil Chlorosulfonyl: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Sildenafil chlorosulfonyl** (CAS No: 139756-22-2) is a critical synthetic intermediate in the manufacturing of Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction and pulmonary hypertension.[1][2] This compound is also recognized as a potential process-related impurity in commercial sildenafil preparations. A thorough understanding of its chemical properties, structure, and synthesis is paramount for process optimization, impurity profiling, and ensuring the quality and safety of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth overview of the chemical and physical properties of **sildenafil chlorosulfonyl**, detailed experimental protocols for its synthesis, and a discussion of relevant analytical methodologies.

### Chemical Structure and Properties

**Sildenafil chlorosulfonyl**, systematically named 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride, is a complex organic molecule incorporating a pyrazolopyrimidinone core structure linked to an ethoxy-substituted phenylsulfonyl chloride moiety.

## Chemical Identifiers

Identifier	Value
CAS Number	139756-22-2[2]
Molecular Formula	C <sub>17</sub> H <sub>19</sub> ClN <sub>4</sub> O <sub>4</sub> S[3]
Molecular Weight	410.9 g/mol [3]
IUPAC Name	4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,5-d]pyrimidin-5-yl)benzenesulfonyl chloride
Synonyms	CMP, 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one[3]
InChI Key	RVVOSOSBFSYZDM-UHFFFAOYSA-N[2]
SMILES	<chem>CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)Cl)OCC)C</chem> [2]

## Physicochemical Properties

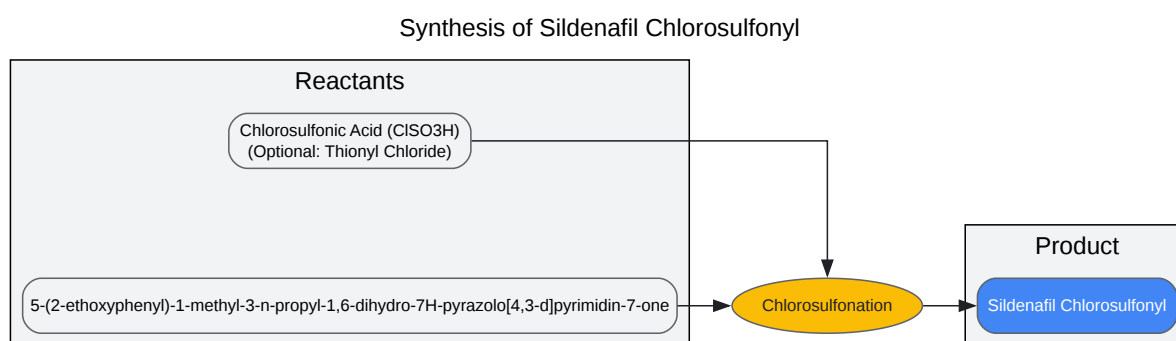
Property	Value	Source(s)
Appearance	White to off-white or pale beige solid	[2]
Melting Point	180-182 °C	[2]
Solubility	Chloroform (1 mg/ml), Slightly soluble in DMSO and Methanol (with heating)	[3]
Stability	Moisture sensitive	[2]
Storage	-20°C or in an inert atmosphere at 2-8°C	[2][3]
UV λmax	273 nm	[3]

# Synthesis of Sildenafil Chlorosulfonyl

**Sildenafil chlorosulfonyl** is synthesized via an electrophilic aromatic substitution (chlorosulfonation) reaction on its precursor, 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.

## Synthetic Pathway

The overall reaction involves the treatment of the sildenafil precursor with chlorosulfonic acid, which introduces the chlorosulfonyl group onto the phenyl ring.



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Caption: Synthetic pathway for the preparation of **sildenafil chlorosulfonyl**.

## Experimental Protocol: Chlorosulfonation

This protocol is a composite of several described methods.<sup>[1][2]</sup>

Materials:

- 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (1.0 equivalent)

- Chlorosulfonic acid (approx. 5-10 equivalents)
- Thionyl chloride (optional, approx. 1.0 equivalent)[1]
- Dichloromethane (for extraction)
- 5% w/w aqueous sodium bicarbonate solution
- Ice

#### Procedure:

- In a three-neck flask equipped with a mechanical stirrer and under an inert atmosphere, add chlorosulfonic acid (and optionally, thionyl chloride).
- Cool the flask in an ice bath to 0-10°C.
- Slowly add 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one in portions, maintaining the internal temperature below 10°C. The reaction is exothermic.[2]
- After the addition is complete, raise the temperature to 20-30°C and stir for 4-12 hours until the reaction is complete (monitored by TLC or HPLC).[1][2]
- Slowly pour the reaction mixture onto a sufficient amount of crushed ice with vigorous stirring. A white solid will precipitate.[2]
- Extract the product with dichloromethane.[1]
- Wash the organic layer with a 5% aqueous sodium bicarbonate solution to neutralize any remaining acid.[1]
- The resulting dichloromethane solution containing **sildenafil chlorosulfonyl** can be used directly in the subsequent step of sildenafil synthesis or concentrated to isolate the solid product.[1]

## Analytical Characterization

Accurate analytical characterization of **sildenafil chlorosulfonyl** is crucial for quality control. While specific spectral data such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry are often proprietary and included with commercial standards, general analytical techniques are well-documented.[\[4\]](#)[\[5\]](#)

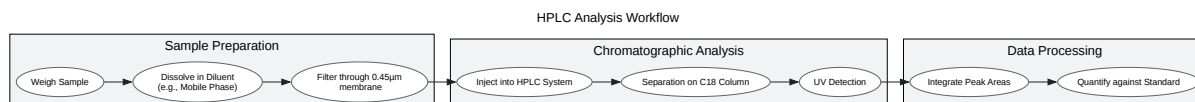
## High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of **sildenafil chlorosulfonyl** and for quantifying it as an impurity in sildenafil API.

Typical HPLC Method Parameters for Sildenafil and Related Impurities:

Parameter	Description	Source(s)
Column	Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 $\mu\text{m}$ )	<a href="#">[6]</a>
Mobile Phase	A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or ammonium acetate) and an organic solvent (e.g., acetonitrile, methanol).	<a href="#">[7]</a> <a href="#">[8]</a>
Flow Rate	1.0 mL/min	<a href="#">[6]</a>
Detection	UV at approximately 230-290 nm	<a href="#">[6]</a> <a href="#">[8]</a>
Temperature	30 $^{\circ}\text{C}$	<a href="#">[9]</a>

Experimental Workflow for HPLC Analysis:



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Caption: General workflow for the HPLC analysis of **sildenafil chlorosulfonyl**.

## Role in Drug Development and Manufacturing

**Sildenafil chlorosulfonyl** is not intended for therapeutic use but is a pivotal molecule in the synthesis of sildenafil. The chlorosulfonyl group is a reactive handle that allows for the subsequent coupling with N-methylpiperazine to form the sulfonamide linkage present in the final sildenafil molecule.

As a process-related impurity, its presence in the final drug product must be carefully controlled to meet regulatory standards. The development of robust analytical methods for its detection and quantification is therefore a critical aspect of quality assurance in sildenafil manufacturing.

## Safety Information

**Sildenafil chlorosulfonyl** is a hazardous substance and should be handled with appropriate personal protective equipment in a laboratory setting. It is classified as corrosive and harmful if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage.

[2]

## Conclusion

**Sildenafil chlorosulfonyl** is a well-characterized intermediate with a defined role in the synthesis of sildenafil. Its chemical and physical properties are well-established, and its synthesis is achievable through standard organic chemistry techniques. For professionals in drug development and manufacturing, a comprehensive understanding of this intermediate is

essential for process control, impurity management, and the consistent production of high-quality sildenafil. Further research into more efficient and greener synthetic routes for this intermediate could contribute to improved manufacturing processes.

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